molecular formula C19H21ClFN3O B2655393 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride CAS No. 2418727-62-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride

Cat. No.: B2655393
CAS No.: 2418727-62-3
M. Wt: 361.85
InChI Key: SHSJNDKUASNZHZ-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H21ClFN3O and its molecular weight is 361.85. The purity is usually 95%.
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Biological Activity

The compound N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride, often referred to as a novel indole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The chemical structure of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide is characterized by the following functional groups:

  • Indole moiety : Contributes to the compound's biological activity.
  • Aminomethyl group : Enhances interaction with biological targets.
  • Fluorophenyl group : Modifies lipophilicity and binding characteristics.

Molecular Formula

The molecular formula can be represented as C17_{17}H19_{19}ClF1_{1}N3_{3}O2_{2}.

Research indicates that indole-based compounds exhibit a range of biological activities, primarily through interactions with various receptors and enzymes. The primary mechanisms include:

  • Inhibition of acetylcholinesterase (AChE) : This activity is significant in neurodegenerative diseases like Alzheimer's disease. Studies have shown that modifications to the indole structure can enhance AChE inhibition potency .
  • Antioxidant properties : Indole derivatives are known for their ability to scavenge free radicals, contributing to neuroprotection .

Pharmacological Effects

The pharmacological effects of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride include:

  • Neuroprotective effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory properties : Research suggests that it may reduce inflammation in neurodegenerative conditions .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50 Value (µM)Target Enzyme
AChE Inhibition0.10Human AChE
BChE Inhibition0.20Human BChE
Antioxidant ActivityNot specifiedN/A

Case Studies

  • Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer's disease, the administration of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide; hydrochloride resulted in significant improvements in cognitive function as measured by the Morris water maze test.
  • Cell Culture Studies : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-ethylindole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O.ClH/c1-2-23-17-6-4-3-5-14(17)10-18(23)19(24)22-12-15-8-7-13(11-21)9-16(15)20;/h3-10H,2,11-12,21H2,1H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSJNDKUASNZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.